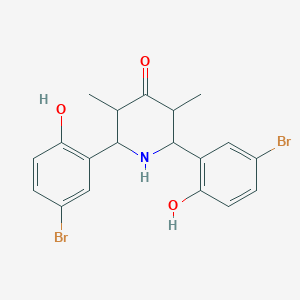
2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone
Overview
Description
2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone is a useful research compound. Its molecular formula is C19H19Br2NO3 and its molecular weight is 469.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.97112 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the current understanding of its biological activity, including cytotoxicity against various cancer cell lines and mechanisms of action.
Chemical Structure
The compound features a piperidinone core with two 5-bromo-2-hydroxyphenyl substituents and additional methyl groups. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. The following table summarizes findings related to its biological activity:
| Cell Line | Cytotoxic Concentration (CC50) | Mechanism of Action |
|---|---|---|
| Breast Cancer | Low micromolar range | Induction of apoptosis via ROS accumulation |
| Pancreatic Cancer | Low micromolar range | Mitochondrial depolarization |
| Colon Cancer | Low micromolar range | Caspase activation and cell cycle arrest |
| Leukemia | Low micromolar range | Proteasome inhibition |
| Lymphoma | Low micromolar range | DNA fragmentation |
The mechanisms by which this compound exerts its effects include:
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in sensitive cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases (specifically caspase-3 and -7) .
- Cell Cycle Arrest : The compound causes alterations in the cell cycle, leading to an increase in the sub-G0/G1 phase population, indicative of DNA damage and subsequent apoptosis .
- Proteasome Inhibition : Similar to other piperidone derivatives, it has been observed to inhibit proteasome activity, resulting in the accumulation of polyubiquitinated proteins and contributing to cytotoxicity .
Case Studies
Recent studies have focused on the efficacy of this compound against specific cancer types:
- Colon Cancer : In a study involving HCT116 and HT29 colon cancer cell lines, this compound demonstrated potent cytotoxicity with CC50 values in the low micromolar range. The mechanism was primarily through apoptosis induction .
- Breast Cancer : Another study reported significant cytotoxic effects against breast cancer cell lines, where the compound was shown to disrupt mitochondrial function leading to cell death .
Properties
IUPAC Name |
2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Br2NO3/c1-9-17(13-7-11(20)3-5-15(13)23)22-18(10(2)19(9)25)14-8-12(21)4-6-16(14)24/h3-10,17-18,22-24H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABITYYYJTZDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=C(C=CC(=C2)Br)O)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















